molecular formula C13H16ClN3 B1372756 5-(Piperazin-1-yl)isoquinoline hydrochloride CAS No. 209733-17-5

5-(Piperazin-1-yl)isoquinoline hydrochloride

Cat. No. B1372756
M. Wt: 249.74 g/mol
InChI Key: KXXZSVZACHQAOS-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)isoquinoline hydrochloride, also known as PIIH, is a chemical compound with potential implications in various fields of research and industry. It is a synthetic intermediate useful for pharmaceutical synthesis .


Synthesis Analysis

The synthesis of 5-(Piperazin-1-yl)isoquinoline hydrochloride involves multiple steps. One method involves the use of sodium hydroxide in 1,4-dioxane, followed by hydrogenation with platinum (IV) oxide in ethanol . Another method involves the use of N-ethyl-N,N-diisopropylamine in dichloromethane .


Molecular Structure Analysis

The molecular formula of 5-(Piperazin-1-yl)isoquinoline hydrochloride is C13H16ClN3 . The InChI code is 1S/C13H15N3.ClH/c1-2-11-10-15-5-4-12 (11)13 (3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H .


Chemical Reactions Analysis

The chemical reactions involving 5-(Piperazin-1-yl)isoquinoline hydrochloride are complex and can vary depending on the specific conditions and reagents used. For example, one reaction involves the use of sodium hydroxide in 1,4-dioxane, followed by hydrogenation with platinum (IV) oxide in ethanol .


Physical And Chemical Properties Analysis

The molecular weight of 5-(Piperazin-1-yl)isoquinoline hydrochloride is 249.74 g/mol. It is a solid at room temperature . The compound should be stored at 4°C, away from moisture .

Scientific Research Applications

1. Luminescent Properties and Photo-induced Electron Transfer

5-(Piperazin-1-yl)isoquinoline hydrochloride and related compounds have been studied for their luminescent properties and photo-induced electron transfer. This research is significant in understanding how these compounds can be used in photonic applications, such as pH probes due to their fluorescence quantum yields and the fluorescence quenching mechanism (Gan et al., 2003).

2. Synthesis and Applications in Organic Chemistry

There is research focused on the synthesis of 5-(Piperazin-1-yl)isoquinoline hydrochloride derivatives. These synthesized compounds have potential applications in various fields of organic chemistry and drug development (Fathalla & Pazdera, 2017).

3. Pharmacological Evaluation

The compound has been evaluated for its potential pharmacological effects. Studies have shown that derivatives of 5-(Piperazin-1-yl)isoquinoline hydrochloride exhibit activities at various serotonin and dopamine receptors, leading to effects like antidepressant and antipsychotic activities in animal models (Zajdel et al., 2012).

4. Antimicrobial and Anticancer Activities

Derivatives of 5-(Piperazin-1-yl)isoquinoline hydrochloride have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown significant activity in these areas, indicating their potential in medical research and drug development (Mehta et al., 2019).

5. Anti-inflammatory and Analgesic Activities

Research has explored the anti-inflammatory and analgesic activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline derivatives. These activities are mediated by the suppression of inflammatory mediators, suggesting potential therapeutic applications in pain and inflammation management (Aboutabl et al., 2020).

6. Crystal Structure Analysis

The crystal structures of certain 5-(Piperazin-1-yl)isoquinoline hydrochloride derivatives have been analyzed to understand their molecular configurations better. This research is crucial for the development of new compounds with specific physical and chemical properties (Ullah & Altaf, 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential health hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

5-piperazin-1-ylisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c1-2-11-10-15-5-4-12(11)13(3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXZSVZACHQAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655119
Record name 5-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-yl)isoquinoline hydrochloride

CAS RN

209733-17-5
Record name 5-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJP Pinto, MJ Orwat, LM Smith, ML Quan… - Journal of Medicinal …, 2017 - ACS Publications
Factor XIa (FXIa) is a blood coagulation enzyme that is involved in the amplification of thrombin generation. Mounting evidence suggests that direct inhibition of FXIa can block …
Number of citations: 51 pubs.acs.org

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